molecular formula C12H12ClNO3S B12730092 Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate CAS No. 86628-24-2

Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate

Cat. No.: B12730092
CAS No.: 86628-24-2
M. Wt: 285.75 g/mol
InChI Key: AEWHSKXJTFOWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate is a heterocyclic compound that belongs to the class of benzothiazepines This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazepine ring, and is further modified with a chloro group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate typically involves multiple steps. One common method includes the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate then undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. The final steps involve reacting this intermediate with ethylene glycol, followed by reduction and de-ketalation under acidic conditions to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the ketone group to an alcohol.

    Substitution: Halogen atoms, such as the chloro group, can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate involves its interaction with specific molecular targets. For instance, it can act as a selective, competitive antagonist of the arginine vasopressin V2 receptor, which is involved in regulating water balance in the body . This interaction can lead to therapeutic effects in conditions such as hyponatremia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4,5-tetrahydro-7-chloro-5-oxo-1,4-benzothiazepine-2-acetate is unique due to its specific structural features, such as the chloro group and the acetate ester, which confer distinct chemical and biological properties. These features differentiate it from other benzothiazepine derivatives and contribute to its potential therapeutic applications.

Properties

CAS No.

86628-24-2

Molecular Formula

C12H12ClNO3S

Molecular Weight

285.75 g/mol

IUPAC Name

methyl 2-(7-chloro-5-oxo-3,4-dihydro-2H-1,4-benzothiazepin-2-yl)acetate

InChI

InChI=1S/C12H12ClNO3S/c1-17-11(15)5-8-6-14-12(16)9-4-7(13)2-3-10(9)18-8/h2-4,8H,5-6H2,1H3,(H,14,16)

InChI Key

AEWHSKXJTFOWBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNC(=O)C2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.